Product packaging for Bicyclo[4.2.0]octa-1,3,5-trien-7-amine(Cat. No.:CAS No. 61599-85-7)

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine

Cat. No.: B1272265
CAS No.: 61599-85-7
M. Wt: 119.16 g/mol
InChI Key: OVLLQUKHPTXIBH-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine is a chemical compound of significant interest in organic and medicinal chemistry, serving as a versatile synthetic building block. It features a benzocyclobutene core—a fused system comprising a benzene ring and a highly strained four-membered cyclobutene ring—substituted with an amine functional group at the 7-position. This structure offers unique reactivity due to the ring strain, making it a valuable precursor for further chemical transformations and the synthesis of more complex molecular architectures. While specific pharmacological data for this compound is limited, its structural scaffold is highly relevant to neuroscience research. Notably, closely related derivatives, such as the hallucinogenic drug TCB-2 ([(7R)-3-bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine), have been identified as potent and selective agonists for the serotonin (5-HT 2A ) receptor . TCB-2 was developed through docking studies to fit the 5-HT 2A receptor binding pocket and has since become an important pharmacological tool for studying the function of this receptor, which is implicated in various neurological processes and the mechanism of action of hallucinogenic compounds . This suggests that the this compound structure is a privileged scaffold for designing central nervous system (CNS)-active compounds and probing 5-HT receptor mechanisms. This product is intended for research applications only, including use as a key intermediate in synthetic organic chemistry, in the exploration of structure-activity relationships (SAR) for novel therapeutics, and in foundational neuroscience studies. Please Note: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N B1272265 Bicyclo[4.2.0]octa-1,3,5-trien-7-amine CAS No. 61599-85-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-trien-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLLQUKHPTXIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372953
Record name bicyclo[4.2.0]octa-1,3,5-trien-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61599-85-7
Record name bicyclo[4.2.0]octa-1,3,5-trien-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Bicyclo 4.2.0 Octa 1,3,5 Trien 7 Amine and Analogs

Strategies for the Construction of the Bicyclo[4.2.0]octa-1,3,5-triene Core with Amination

The synthesis of aminobenzocyclobutenes can be approached through various strategies, including the formation of the bicyclic core with simultaneous or subsequent amination.

Formal [2+2] Cycloaddition Approaches to Substituted Benzocyclobutenes

A conceptually straightforward method for constructing the benzocyclobutene core is the formal [2+2] cycloaddition between an aryne and an alkene. rsc.org Arynes, highly reactive intermediates, can rapidly engage with alkenes to form the strained four-membered ring fused to the benzene (B151609) ring. rsc.org

One notable application of this approach is the reaction of arynes with 2-imidazolones, which yields syn-1,2-diaminobenzocyclobutenes. rsc.org This reaction can be performed as a one-pot, three-stage process starting from simple propargyl amines and isocyanates, providing a versatile route to stereochemically defined benzocyclobutene frameworks. rsc.org The mechanism is thought to involve the initial attack of the aryne on the unsubstituted end of the imidazolone (B8795221) alkene. rsc.org

ReactantsProductYieldReference
Aryne and 2-Imidazolonesyn-1,2-DiaminobenzocyclobuteneModerate rsc.org
Propargyl amine, isocyanate, and aryne precursorsyn-1,2-DiaminobenzocyclobuteneModerate rsc.org

This method's primary challenge lies in overcoming competing side reactions, which can lead to moderate yields. rsc.org

Direct Synthetic Routes via Benzocyclobutene Functionalization

Direct functionalization of a pre-existing benzocyclobutene core offers another avenue to introduce an amine group. For instance, the reduction of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile provides a direct route to the corresponding amine. This transformation can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or a borane-THF complex. google.com

A specific example involves the reduction of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile with a molar solution of borane (B79455) complexed with THF to yield (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride. chemicalbook.comgoogle.com

Starting MaterialReagentProductReference
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrileLiAlH₄ in THF3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine google.com
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrileBorane-THF complex(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride google.comchemicalbook.comgoogle.com

Multi-Stage Synthetic Protocols for Aminobenzocyclobutenes

Multi-step synthetic sequences provide a robust and often more controlled approach to complex aminobenzocyclobutenes. These protocols allow for the careful construction and modification of the molecule, ensuring the desired stereochemistry and functional group placement.

A common strategy involves the initial construction of a substituted benzocyclobutenone, which can then be converted to the amine. For example, 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one can be synthesized from 7,7-diethoxy-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene by hydrolysis with aqueous HCl. google.com This ketone can then be transformed into the corresponding carbonitrile using reagents like tosylmethyl isocyanide (TosMIC) and subsequently reduced to the amine as described previously. google.com

Another multi-step approach involves the palladium-catalyzed C-H activation of methyl groups to form the benzocyclobutene ring, a method that provides access to a variety of substituted derivatives. organic-chemistry.org These multi-step syntheses, while potentially longer, offer greater flexibility and control over the final product's structure. The development of continuous-flow microreactor systems has also shown promise in streamlining multi-step syntheses of complex organic molecules, offering advantages in terms of safety, efficiency, and scalability. researchgate.netflinders.edu.au

Precision Stereoselective Synthesis of this compound Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods for this compound derivatives is of significant importance.

Asymmetric Cycloaddition Reactions in Bicyclo[4.2.0]octane System Formation

Asymmetric [2+2] cycloaddition reactions represent a powerful tool for establishing the stereochemistry of the cyclobutane (B1203170) ring during the initial construction of the bicyclo[4.2.0]octane core. nih.gov While general methods for enantiomerically enriched benzocyclobutene derivatives are still somewhat limited, progress has been made in this area. nih.gov

One approach involves the enantioselective isomerization of an achiral starting material followed by a diastereoselective [2+2] cycloaddition. nsf.gov This strategy has been successfully employed to generate bicyclo[4.2.0]octanes with good control of stereochemistry. nsf.gov Another strategy utilizes chiral catalysts, such as chiral oxazaborolidinium ions, to control the enantioselectivity of Diels-Alder reactions to form bicyclo[4.2.0]octane systems. researchgate.net

Reaction TypeKey FeatureOutcomeReference
Enantioselective isomerization/[2+2] cycloadditionThiourea catalyst for isomerization, Bi(OTf)₃ for cycloadditionChiral bicyclo[4.2.0]octanes nsf.gov
Enantioselective Diels-AlderChiral oxazaborolidinium ion catalystEnantioenriched bicyclo[4.2.0]octanes researchgate.net

Catalytic Enantioselective Approaches to Chiral Aminobenzocyclobutenes

Catalytic enantioselective methods provide an efficient means to synthesize chiral aminobenzocyclobutenes. These approaches often rely on the use of chiral catalysts to control the stereochemical outcome of a key reaction step.

One such strategy involves a sequential enantioselective reduction of a benzocyclobutenone followed by a diastereospecific C-H functionalization. nih.gov For instance, an enantioenriched benzocyclobutenol can be obtained via enantioselective transfer hydrogenation using a chiral catalyst like (R,R)-Ts-DENEB. nih.gov This chiral alcohol can then be further functionalized to introduce the desired amine group.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral building blocks. Chiral Brønsted acids, such as N-triflyl phosphoramide, can catalyze the isomerization of bicyclo[1.1.0]butanes to chiral cyclobutenes with high enantiocontrol. nih.gov Additionally, chiral phosphines derived from amino acids have been used to catalyze formal [4+2] cycloadditions between cyclobutenones and other reactants to produce spirocyclic compounds with excellent yield and good enantioselectivity. nih.gov While not directly producing aminobenzocyclobutenes, these methods provide access to chiral cyclobutane-containing scaffolds that can be further elaborated.

MethodCatalyst/ReagentKey TransformationProduct TypeReference
Sequential Reduction/C-H Functionalization(R,R)-Ts-DENEBEnantioselective reduction of a ketoneEnantioenriched benzocyclobutenols nih.gov
Brønsted Acid CatalysisN-triflyl phosphoramideIsomerization of bicyclo[1.1.0]butanesChiral cyclobutenes nih.gov
Chiral Phosphine CatalysisAmino acid-derived chiral phosphinesFormal [4+2] cycloadditionEnantioenriched spirocycles nih.gov

The continued development of these and other novel catalytic enantioselective methods will be crucial for the efficient and precise synthesis of chiral this compound derivatives for various applications.

Diastereoselective Control in Aminobenzocyclobutene Synthesis

Achieving control over the three-dimensional arrangement of atoms is a critical aspect of synthesizing biologically active molecules. In the context of aminobenzocyclobutenes, diastereoselective control ensures the formation of the desired stereoisomer, which can profoundly influence the compound's pharmacological properties. Researchers have explored various strategies to command the stereochemical outcome during the synthesis of the bicyclo[4.2.0]octa-1,3,5-triene framework.

One notable approach involves a modular and stereoselective copper- and palladium-catalyzed assembly/cyclization sequence. This method allows for the synthesis of densely functionalized benzocyclobutenes from readily available imines, allenes, and diboron (B99234) precursors. A key factor in achieving stereocontrol in the copper-catalyzed borylative coupling process is the coordination of the copper catalyst to the nitrogen atom of the imine substrate. This coordination favors a closed transition state, thereby directing the stereochemical course of the reaction. The diastereoselectivity of the subsequent palladium-catalyzed cyclization to form the benzocyclobutene ring appears to be largely independent of the electronic properties of the aromatic ring, tolerating both electron-donating and electron-withdrawing substituents. manchester.ac.uk

Another powerful strategy for establishing stereocenters is through the enantioselective reduction of a ketone precursor, followed by a diastereospecific functionalization. For instance, the enantioselective reduction of a benzocyclobutenone derivative can be achieved with high efficiency and enantioselectivity using Noyori's asymmetric transfer hydrogenation conditions. nih.gov This sets the stage for subsequent diastereoselective reactions. For example, an iridium-catalyzed C–H silylation has been shown to proceed with excellent diastereospecificity, allowing for the installation of contiguous stereogenic centers. nih.govrsc.org The rigid, fused-ring structure of the benzocyclobutene intermediate helps to direct the approach of the reagents, leading to a high degree of diastereoselectivity. nih.gov

Furthermore, diastereoselective [2+2] cycloadditions have been employed to construct the bicyclo[4.2.0]octane core. In one example, a chiral allene, generated through an enantioselective isomerization, undergoes a diastereoselective cycloaddition with a tethered alkene upon treatment with a Lewis acid like bismuth(III) triflate. This reaction is believed to proceed through a concerted, asynchronous transition state to generate the bicyclo[4.2.0]octane skeleton with defined stereochemistry. nsf.gov

These examples underscore the importance of catalyst- and substrate-control in directing the stereochemical outcome of reactions to furnish specific diastereomers of aminobenzocyclobutene derivatives.

Sustainable and Innovative Synthetic Pathways

In recent years, a strong emphasis has been placed on developing synthetic methodologies that are not only efficient but also environmentally benign. This has led to the exploration of novel catalytic systems and biocatalytic approaches for the synthesis of this compound and its precursors.

Visible-Light-Enabled Catalysis for Aminobenzocyclobutene Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering mild reaction conditions and unique reactivity patterns. This approach has been successfully applied to the synthesis of complex carbocyclic frameworks, including those related to aminobenzocyclobutenes.

One study demonstrated the use of visible light to promote the synthesis of allenes, where bicyclo[4.2.0]octa-1,3,5-trien-7-ol was a viable substrate. rsc.org This highlights the potential of photochemical methods to be applied to functionalized benzocyclobutene systems.

More directly related to the construction of the aminobenzocyclobutene scaffold is the use of a photoredox-catalyzed radical strain-release/ google.comgoogle.com-rearrangement cascade. nih.govrsc.org This strategy utilizes strained bicyclo[1.1.0]butanes or cyclobutenes as radical acceptors and readily available α-silylamines as radical precursors. The reaction is initiated by a single-electron transfer from an excited photocatalyst to the α-silylamine, generating a nucleophilic α-aminoalkyl radical. This radical then adds to the strained ring system, triggering a ring-opening and subsequent google.comgoogle.com-sigmatropic rearrangement to furnish highly substituted cyclobutanes. nih.govrsc.org This method provides a modular and efficient route to access polysubstituted aminocyclobutane derivatives under mild conditions. nih.govrsc.org The diastereoselectivity in these processes can be high, affording 1,1,2-trisubstituted cyclobutane products with excellent diastereomeric ratios. nih.gov

Enzymatic Biocatalysis in Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. The enzymatic synthesis of chiral precursors to this compound has been a significant area of investigation.

A key intermediate in the synthesis of certain aminobenzocyclobutene analogs is (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid. Patents have described methods for the enzymatic synthesis of this compound and its esters. google.com One such process involves the enantioselective enzymatic hydrolysis of a racemic nitrile precursor, 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile. This reaction can be carried out using a nitrilase enzyme, such as the one from Rhodococcus rhodochrous, in a mixture of an organic solvent and an aqueous buffer. researchgate.net Nitrilases are known for their ability to hydrolyze nitriles to the corresponding carboxylic acids with high enantioselectivity, making them valuable tools for the synthesis of chiral molecules. researchgate.netnih.gov

Another patented process describes the enzymatic synthesis of (7S)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) N-methyl methanamine. This involves the use of a lipase (B570770), such as that from Pseudomonas cepacia, to perform a kinetic resolution of a racemic amine precursor through acylation with a carbonate. google.com The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer, thereby providing access to the desired chiral amine. google.com These biocatalytic methods represent a greener and more efficient alternative to classical resolution techniques for obtaining enantiomerically pure intermediates for the synthesis of aminobenzocyclobutene derivatives. mdpi.comuni-graz.at

Emerging Methodologies for Efficient Aminobenzocyclobutene Construction

The development of novel and efficient synthetic strategies for the construction of the aminobenzocyclobutene core remains an active area of research. Several emerging methodologies have shown promise in providing access to this valuable scaffold.

One innovative approach involves a one-pot procedure starting from terminal aryl alkynes, catalyzed by a rhodium(I) complex. This synthesis proceeds through a reaction sequence involving the head-to-tail homocoupling of the alkyne and a subsequent "zipper" annulation of the resulting gem-enyne to form tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes. researchgate.net

Another novel strategy utilizes donor-acceptor cyclopropanes as building blocks for the formation of substituted benzocyclobutenes. A two-step cascade process has been described that converts biscyclopropanes into benzocyclobutene derivatives in good yields with complete diastereoselectivity and regioselectivity transfer. nih.govscilit.comresearchgate.net

Furthermore, palladium-catalyzed C-H activation of methyl groups has been developed as a method for the synthesis of benzocyclobutenes. This approach allows for the construction of the benzocyclobutene ring system from readily available starting materials and can provide access to molecules that are difficult to synthesize by other means. organic-chemistry.org These emerging methodologies offer new avenues for the efficient and modular synthesis of this compound and its analogs, paving the way for the discovery of new therapeutic agents.

Elucidation of Reaction Mechanisms and Pathways of Bicyclo 4.2.0 Octa 1,3,5 Trien 7 Amine Systems

Pericyclic Transformations in Bicyclo[4.2.0]octa-1,3,5-triene Scaffolds

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For bicyclo[4.2.0]octa-1,3,5-triene systems, these transformations, including electrocyclizations, sigmatropic rearrangements, and cycloadditions, represent the principal pathways for constructing complex molecular architectures.

Electrocyclic Ring Opening and Ring Closure Processes

The hallmark reaction of the benzocyclobutene system is the thermally induced, conrotatory electrocyclic ring-opening of the four-membered ring to form an o-xylylene (B1219910) intermediate. acs.orgacs.org This reversible reaction is a key step that transforms the stable, strained ring into a transient, highly reactive diene. This diene can then be trapped in subsequent reactions or undergo a 6π electrocyclization to reform the bicyclic system. The dynamics of this equilibrium are fundamental to the chemical behavior of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine.

The bicyclo[4.2.0]octadiene core structure is a prominent feature in numerous natural products, such as the endiandric acids and elysiapyrones. usfca.eduuni-muenchen.de The biosynthesis of these molecules is proposed to involve a thermally allowed 8π-6π electrocyclization cascade of a linear 1,3,5,7-octatetraene (B1254726) precursor. usfca.edu This cascade reaction involves two sequential pericyclic steps:

An 8π conrotatory electrocyclization of the octatetraene to form a substituted 1,3,5-cyclooctatriene.

A subsequent 6π disrotatory electrocyclization of the cyclooctatriene to yield the final bicyclo[4.2.0]octa-2,4-diene scaffold.

This powerful cascade allows for the rapid construction of the complex bicyclic core from a simple acyclic precursor. nih.gov For instance, the central scaffolds of the fungal metabolites emeriones A–C are synthesized via such an 8π/6π electrocyclization cascade of a stereodefined pentaene. researchgate.net While many of these reactions occur thermally, research has identified enzymes, termed "pericyclases," that can facilitate and control the regio- and stereoselectivity of these cascades in biological systems. nih.gov Computational studies on methylated octatetraene models suggest that quantum tunneling contributes significantly to the 6π electrocyclization step, even at moderate temperatures. usfca.edu

Torquoselectivity is a form of stereoselectivity in electrocyclic reactions that describes the preference for inward or outward rotation of substituents on the termini of the breaking or forming bond. wikipedia.org In the conrotatory ring-opening of a substituted cyclobutene (B1205218), such as a derivative of this compound, the substituent can rotate in one of two directions, leading to different stereoisomers of the resulting diene. researchgate.net This preference is governed by stereoelectronic effects rather than purely steric hindrance. stackexchange.com

The direction of rotation is strongly influenced by the electronic nature of the substituent at the C-3 position (equivalent to the C-7 position in the bicyclic system). nih.gov

Electron-donating groups (EDGs) , such as amino (-NH2), hydroxyl (-OH), and alkyl groups, preferentially rotate outward . researchgate.netstackexchange.comnih.gov This is attributed to destabilizing closed-shell repulsion between the filled orbital of the donor substituent and the filled orbital of the breaking sigma bond during an inward rotation. chemrxiv.org

Electron-withdrawing groups (EWGs) , such as formyl (-CHO), nitro (-NO2), and boryl groups, preferentially rotate inward . stackexchange.comnih.gov This preference arises from a stabilizing orbital interaction between the filled orbital of the breaking bond and a vacant acceptor orbital on the substituent in the transition state. chemrxiv.org

The amino group in this compound is a strong electron-donating group, and thus it is predicted to rotate exclusively outward during thermal electrocyclic ring-opening. Theoretical studies have quantified these preferences, showing significant energy differences between the inward and outward rotational pathways. chemrxiv.orgnih.gov

Substituent TypeExample GroupsPreferred RotationGoverning Interaction
Electron-Donating (EDG)-NH2, -OH, -OR, -AlkylOutwardMinimization of filled-orbital repulsion chemrxiv.org
Electron-Withdrawing (EWG)-CHO, -NO2, -CN, -B(OR)2InwardStabilizing HOMO-LUMO interaction chemrxiv.org

Sigmatropic Rearrangements of Aminobenzocyclobutene Precursors

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma-bonded group migrates across a π-electron system. libretexts.org While less common than electrocyclization for the parent benzocyclobutene system, specific substitution patterns can enable these transformations. For precursors and derivatives of this compound, wikipedia.orgnih.gov-sigmatropic rearrangements are of particular mechanistic interest. wikipedia.org

A wikipedia.orgnih.gov-sigmatropic rearrangement involves a five-membered cyclic transition state. When the migrating group contains a nitrogen atom, as in an allylic amine derivative, the reaction is known as an aza-Wittig rearrangement or a Sommelet–Hauser rearrangement (if it involves a quaternary ammonium (B1175870) salt). wikipedia.orglibretexts.org For such a reaction to occur with an aminobenzocyclobutene precursor, an ylide must first be formed. This typically involves deprotonation of a carbon alpha to a positively charged nitrogen atom. The resulting ylide can then undergo a concerted wikipedia.orgnih.gov-rearrangement. Mechanistic studies on related isothiourea-catalyzed wikipedia.orgnih.gov-rearrangements of allylic ammonium ylides confirm a concerted sigmatropic process is operative. nih.gov

Mechanistic Aspects of Cycloaddition Reactions (e.g., [4+2], [2+2] cycloadditions)

The synthetic utility of this compound is significantly enhanced by its ability to function as a precursor to a reactive diene for cycloaddition reactions. The thermal ring-opening generates an amino-substituted o-xylylene, which is an electron-rich diene.

This intermediate can be readily trapped by a wide range of dienophiles in a [4+2] cycloaddition (Diels-Alder reaction) . This provides a powerful method for the construction of complex, polycyclic nitrogen-containing compounds. The o-xylylene intermediate reacts rapidly with both electron-rich and electron-poor olefins, as well as with other unsaturated partners like imines and carbonyl compounds. nih.gov For example, benzocyclobutene can be incorporated into polymers as a latent crosslinker; upon heating, it undergoes ring-opening and a subsequent [4+2] cycloaddition with an olefin in the polymer backbone to form a cross-linked network. digitellinc.com

[2+2] cycloadditions involving the bicyclo[4.2.0]octatriene system are also possible. These reactions can occur either on the intact benzocyclobutene, typically under photochemical conditions, or with the o-xylylene intermediate. Catalytic, enantioselective [2+2] cycloadditions of alkenes with allenes have been used to generate bicyclo[4.2.0]octane scaffolds, demonstrating the viability of this pathway for constructing the core ring system. nsf.gov

Investigation of Ring Contraction and Ring Expansion Mechanisms

Ring strain in the four-membered ring of the benzocyclobutene system can be a driving force for rearrangements that alter the ring size. Such reactions typically proceed through carbocationic intermediates. etsu.edu

For this compound, a ring contraction mechanism can be initiated by converting the amine into a good leaving group. A classic method for this is diazotization , where the primary amine is treated with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This salt is unstable and readily loses a molecule of nitrogen gas (N₂) to generate a secondary carbocation at the C-7 position. wikipedia.org

This highly reactive carbocation can undergo a Wagner-Meerwein rearrangement , which is a type of 1,2-alkyl shift, to achieve greater stability. etsu.edu In this case, the C-C bond of the cyclobutane (B1203170) ring migrates, leading to a ring contraction. This process transforms the bicyclo[4.2.0]octatrienyl cation into a more stable cyclopropylmethyl cation fused to the benzene (B151609) ring. wikipedia.org Such carbocation-mediated ring contractions are driven by the release of ring strain. youtube.com Conversely, ring expansion is less likely in this specific system, as it typically requires a carbocation to be located on a carbon atom immediately adjacent to the ring, which then allows for the incorporation of that exocyclic carbon into the ring. youtube.com

Computational Probing of Reaction Pathways and Transition States

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For bicyclo[4.2.0]octane systems, theoretical studies have been instrumental in understanding their stability and reactivity.

Application of Density Functional Theory (DFT) in Mechanistic Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and predict their reactivity. In the context of mechanistic analysis, DFT calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

For related compounds, DFT has been employed to study the 8π-6π electrocyclization cascades of 1,3,5,7-tetraenes which lead to the formation of bicyclo[4.2.0]octadiene rings. These studies help in understanding the thermodynamics and kinetics of such reactions. For instance, calculations can determine whether a reaction is likely to proceed and which pathway is energetically most favorable. While specific DFT studies on the reactions of this compound are not present in the surveyed literature, the principles of applying DFT to analyze its reaction pathways would be similar. Researchers would typically model the reactants and proposed products, and then use DFT to locate the transition states connecting them, thereby elucidating the step-by-step mechanism.

Determination of Activation Energies and Transition State Geometries

A key aspect of mechanistic analysis is the determination of activation energies (Ea), which represent the energy barrier that must be overcome for a reaction to occur. DFT calculations are proficient at locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants. A lower activation energy implies a faster reaction rate.

In studies of related bicyclic systems, such as the valence isomerization between cyclooctatetraene (B1213319) and bicyclo[4.2.0]octa-2,4,7-triene, DFT has been used to calculate the energy difference between these isomers and the transition state separating them. These calculations provide quantitative insights into the feasibility of such transformations. For this compound, one could theoretically compute the activation energies for various potential reactions, such as nucleophilic substitution at the amine group or reactions involving the bicyclic ring system, to predict its chemical behavior.

Below is a hypothetical data table illustrating the kind of information that could be generated from such a study.

Reaction PathwayReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (kcal/mol)
Hypothetical Pathway A0.025.325.3
Hypothetical Pathway B0.032.132.1

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Theoretical Assessment of Electronic and Steric Influences on Reactivity

The reactivity of a molecule is governed by a combination of electronic and steric factors. The amine group in this compound is expected to significantly influence its reactivity. The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic center.

Computational methods can quantify these effects. For example, by calculating the distribution of electron density (e.g., through population analysis or plotting molecular orbitals), one can identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. Steric hindrance, which arises from the spatial arrangement of atoms, can also be modeled to understand how it might impede the approach of a reactant to a particular site.

Studies on substituted 1,3,5,7-tetraenes have shown that terminal substituents can destabilize the tetraene precursor and the resulting 8π electrocyclization product due to steric clashes. This relief of steric strain can make subsequent 6π ring closures more favorable both kinetically and thermodynamically. Similar principles would apply to this compound, where the size and orientation of substituents could influence reaction rates and product distributions.

A hypothetical table summarizing such theoretical assessments is presented below.

Substituent at C7Electronic EffectSteric HindrancePredicted Relative Reactivity
-NH2 (amine)Electron-donatingLowHigh
-N(CH3)2Electron-donatingModerateModerate
-C(CH3)3Electron-donating (inductive)HighLow

Note: This table is for illustrative purposes to show how computational analysis could be used to predict the influence of substituents on reactivity and is not based on specific data for the title compound.

Advanced Spectroscopic and Analytical Characterization for Bicyclo 4.2.0 Octa 1,3,5 Trien 7 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of bicyclo[4.2.0]octa-1,3,5-trien-7-amine, providing detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks of the molecule.

¹H NMR Spectroscopy is utilized to identify the number and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring, the aliphatic protons on the cyclobutane (B1203170) ring, and the amine protons. The chemical shifts (δ) of the aromatic protons would typically appear in the downfield region (around 7.0-7.5 ppm), while the aliphatic protons would be found in the upfield region. The protons on the cyclobutane ring adjacent to the amine group and the aromatic ring would exhibit complex splitting patterns due to spin-spin coupling, which can be analyzed to deduce their spatial relationships.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound would display signals corresponding to the aromatic carbons and the aliphatic carbons of the cyclobutane ring. The chemical shifts of the aromatic carbons would be in the range of 120-150 ppm, while the aliphatic carbons would resonate at higher field.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic-H 7.0 - 7.5 Multiplet
Aliphatic-H (cyclobutane) 3.0 - 4.0 Multiplet

Expected ¹³C NMR Data for this compound

Carbons Expected Chemical Shift (ppm)
Aromatic-C 120 - 150

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which in turn allows for the validation of its molecular formula (C₈H₉N). nih.gov HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm).

For this compound, the calculated monoisotopic mass is 119.0735 u. nih.gov HRMS analysis would be expected to yield an experimental m/z value very close to this theoretical value, thus confirming the elemental composition of the molecule. This technique is also used to analyze fragmentation patterns, which can provide further structural information. The characterization of related bicyclo[4.2.0]octane derivatives, such as 2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, routinely employs HRMS to confirm the proposed molecular formulas. researchgate.netmdpi.com

Predicted HRMS Data for this compound

Ion Adduct Calculated m/z
[M+H]⁺ C₈H₁₀N⁺ 120.0808

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹).

Raman Spectroscopy , being complementary to FT-IR, would also provide information on these vibrational modes. Aromatic ring vibrations are often strong in Raman spectra. While detailed experimental spectra for this compound are not widely published, these techniques are standard for the characterization of organic molecules containing similar functional groups.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3300 - 3500
Aromatic (C-H) Stretching 3000 - 3100
Aliphatic (C-H) Stretching 2850 - 3000
Aromatic (C=C) Stretching 1450 - 1600

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and conformation. For this compound, this technique could be used to precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of its bicyclic structure.

If a single crystal of sufficient quality can be obtained, X-ray diffraction analysis can also be used to establish the absolute configuration of a chiral center, such as the C7 position in the (R)- or (S)-enantiomers of this compound. nih.gov The successful use of X-ray diffraction has been reported for derivatives of the bicyclo[4.2.0]octa-1,3,5-triene system, demonstrating its applicability to this class of compounds. researchgate.netmdpi.com

Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) ~8
b (Å) ~10
c (Å) ~12

In-situ and Time-Resolved Spectroscopic Techniques for Reaction Monitoring

In-situ and time-resolved spectroscopic techniques are advanced methods used to monitor chemical reactions as they occur, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. While specific applications of these techniques to reactions involving this compound are not documented in the literature, they represent a powerful tool for future research.

Techniques such as in-situ FT-IR or NMR spectroscopy could be employed to follow the progress of a reaction involving this compound, for example, in its synthesis or subsequent functionalization. By acquiring spectra at regular intervals, the disappearance of reactants and the appearance of products can be monitored, allowing for the determination of reaction rates and the identification of any intermediate species. The development of flow chemistry platforms has enhanced the use of in-situ analysis for reaction optimization and kinetic studies. soton.ac.uk

Rational Design and Synthesis of Bicyclo 4.2.0 Octa 1,3,5 Trien 7 Amine Derivatives

Functionalization Strategies at the Amine Moiety and Benzocyclobutene Core

The synthetic versatility of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine allows for a wide array of functionalization strategies, targeting both the primary amine group and the aromatic benzocyclobutene core. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.

At the Amine Moiety:

The primary amine of this compound serves as a key handle for introducing diverse functionalities. Standard organic transformations are readily employed to modify this group.

N-Alkylation: The introduction of alkyl groups to the amine is a common strategy. For instance, in the synthesis of Ivabradine, a key intermediate involves the N-methylation of a derivative of this compound. google.comgoogle.com This is often achieved through reductive amination or by reaction with alkyl halides.

N-Acylation: The amine can be readily acylated using acid chlorides or anhydrides to form amides. This transformation is not only a means of introducing a wide range of substituents but also serves as a protecting group strategy for the amine during other synthetic manipulations. libretexts.org

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can alter the electronic properties and steric bulk around the nitrogen atom.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives, expanding the structural diversity.

At the Benzocyclobutene Core:

The benzene (B151609) ring of the benzocyclobutene core is amenable to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The amine group, being an activating ortho-, para-director, influences the regioselectivity of these substitutions. However, under strongly acidic conditions, protonation of the amine can convert it into a deactivating, meta-directing group. libretexts.org To control the outcome, the amine is often protected, for instance as an amide, to maintain its ortho-, para-directing influence and modulate its activating strength. libretexts.org

Common electrophilic aromatic substitution reactions applicable to the benzocyclobutene core include:

Halogenation (e.g., bromination, chlorination)

Nitration

Sulfonation

Friedel-Crafts Alkylation and Acylation wikipedia.orgmasterorganicchemistry.com

These functionalization strategies are summarized in the following table:

Reaction TypeReagents and ConditionsFunctional Group Introduced
N-AlkylationAlkyl halide, base; or Aldehyde/Ketone, reducing agentAlkyl
N-AcylationAcid chloride/anhydride, baseAcyl
N-SulfonylationSulfonyl chloride, baseSulfonyl
HalogenationBr₂, FeBr₃; or Cl₂, AlCl₃Bromo, Chloro
NitrationHNO₃, H₂SO₄Nitro
Friedel-Crafts AcylationAcyl chloride, AlCl₃Acyl

Introduction of Chiral Auxiliaries and Building Blocks

The synthesis of enantiomerically pure derivatives of this compound is of significant interest, particularly for pharmaceutical applications where stereochemistry plays a critical role in biological activity. Several asymmetric strategies have been developed to achieve high levels of stereocontrol.

One prominent approach is the use of biocatalysis . Lipases, for example, have been successfully employed in the kinetic resolution of alcohol precursors to the chiral amine. polimi.it This enzymatic approach offers a green and efficient method for obtaining enantiomerically enriched intermediates that can then be converted to the desired amine. polimi.it For instance, the lipase (B570770) from Pseudomonas cepacia has been used for the resolution of a key alcohol intermediate in the synthesis of (S)-Ivabradine. polimi.itgoogle.com

Another powerful strategy involves asymmetric catalysis . The enantioselective reduction of a precursor ketone, a benzocyclobutenone, can establish the stereocenter at the 7-position. This has been achieved using transfer hydrogenation with chiral catalysts, yielding chiral benzocyclobutenols with high enantiomeric excess. nih.govrsc.org These chiral alcohols are versatile intermediates for the synthesis of the corresponding chiral amines.

The use of chiral building blocks derived from the chiral pool is also a viable strategy. Starting from enantiomerically pure precursors allows for the synthesis of chiral this compound derivatives with a defined stereochemistry.

While less specifically documented for this exact molecule, a general method in asymmetric synthesis involves the use of chiral auxiliaries . In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. For this compound, a chiral auxiliary could theoretically be attached to the amine to direct reactions at a neighboring position, although specific examples in the literature are scarce.

The following table summarizes the key asymmetric strategies:

Asymmetric StrategyDescriptionExample
Biocatalytic ResolutionUse of enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture.Kinetic resolution of (3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol. polimi.it
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer over the other.Enantioselective transfer hydrogenation of a benzocyclobutenone. nih.govrsc.org
Chiral Building BlocksStarting the synthesis from an enantiomerically pure precursor.Synthesis of chiral derivatives from optically active starting materials.

Synthetic Approaches to Isotopic Labeling for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms in organic chemistry. nih.govbohrium.com By replacing specific atoms in a molecule with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, 13C for carbon, 15N for nitrogen), chemists can trace the fate of these atoms throughout a reaction, providing valuable insights into bond-forming and bond-breaking steps. nih.govresearchgate.net

For this compound and its derivatives, isotopic labeling can be employed to study a variety of mechanistic questions, such as the details of the benzocyclobutene ring-opening, the mechanism of cycloaddition reactions, and the pathways of enzymatic transformations.

Deuterium Labeling:

Deuterium (2H or D) is commonly used to probe mechanisms involving C-H bond cleavage. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can indicate whether a C-H bond is broken in the rate-determining step. For example, deuterium could be introduced at the 7-position of the this compound to study reactions involving this position. It could also be incorporated into the cyclobutene (B1205218) ring to investigate the mechanism of the electrocyclic ring-opening.

Carbon-13 Labeling:

Carbon-13 (13C) labeling is useful for tracking the rearrangement of carbon skeletons. In the context of the thermal equilibration of bicyclo[4.2.0]octa-2,4-diene systems, computational studies have been used to explore potential rsc.orgresearchgate.net sigmatropic shifts. researchgate.net Experimental verification of such rearrangements would be greatly aided by 13C labeling studies.

Nitrogen-15 Labeling:

Nitrogen-15 (15N) labeling of the amine group would allow for the study of reactions directly involving the nitrogen atom, such as N-alkylation or enzymatic transformations. An isotopic labeling experiment with 15N-labeled naphthalen-1-amine has been used to study its reaction mechanism. researchgate.net A similar approach could be applied to this compound.

The synthesis of isotopically labeled this compound derivatives can be achieved by using labeled starting materials or by introducing the label at a later stage of the synthesis using isotope exchange reactions.

Emerging Applications of Bicyclo 4.2.0 Octa 1,3,5 Trien 7 Amine Scaffolds in Materials Science

Polymerizable Precursors and Monomers for High-Performance Materials

The Bicyclo[4.2.0]octa-1,3,5-trien-7-amine scaffold, a derivative of benzocyclobutene (BCB), serves as a critical building block for high-performance polymers due to its unique combination of a reactive amine group and a thermally activated crosslinking moiety. researchgate.netscispace.com The primary amine provides a versatile handle for chemical modification, allowing the BCB unit to be incorporated into a wide array of polymer architectures, either as a pendant group on the side chain or as part of the main polymer backbone. scispace.com

The synthesis of polymerizable monomers often involves leveraging the nucleophilic nature of the amine group. For instance, amine-functionalized BCB can be reacted with acryloyl chloride to form polymerizable acrylate (B77674) monomers. rsc.org Similarly, it can be grafted onto existing polymers with carboxylic acid groups, such as poly(acrylic acid), through amide bond formation. rsc.org This approach effectively transforms a base polymer into a crosslinkable, high-performance material.

Another strategy involves the synthesis of more complex monomers where the BCB-amine structure is part of a larger, functional molecule. A notable example is the synthesis of N-([1,1′-biphenyl]-4-yl)-N-(4-(9-(4-vinylbenzyl)-9H-carbazol-3-yl)phenyl)bicyclo[4.2.0]octa-1(6),2,4-trien-3-amine, a monomer designed for optoelectronic applications. acs.org This vinyl-functionalized monomer can undergo addition polymerization to create a side-chain polymer bearing both hole-transporting carbazole (B46965) groups and thermally crosslinkable BCB units. acs.org The resulting polymers exhibit excellent thermal stability and film-forming properties, essential for advanced materials used in electronic devices. acs.org

The versatility of the BCB-amine scaffold enables the creation of monomers that can be polymerized through various mechanisms, leading to materials with tunable properties tailored for specific high-performance applications. scispace.com

Design and Synthesis of Photo- and Thermally Crosslinkable Composites

The defining characteristic of the this compound scaffold in materials science is its ability to undergo thermally induced crosslinking. The strained four-membered cyclobutene (B1205218) ring fused to the benzene (B151609) ring is stable at room temperature but undergoes an electrocyclic ring-opening reaction upon heating to approximately 180–200 °C. scispace.comwikipedia.org This reaction generates a highly reactive intermediate, o-xylylene (B1219910) (also known as o-quinodimethane), without the release of any volatile byproducts. scispace.comresearchgate.net This intermediate readily reacts with dienophiles or dimerizes via [4+2] cycloaddition reactions, leading to the formation of a highly stable and robust crosslinked polymer network. scispace.comwikipedia.org This catalyst-free, condensation-free curing process is a significant advantage in microelectronics fabrication where impurities and outgassing can be detrimental. scispace.comresearchgate.net

The thermal curing temperature can be optimized for specific polymer systems. For a side-chain polymer bearing BCB-amine derived groups, a curing temperature of 180 °C was found to be optimal. acs.org Research has also focused on synthesizing substituted BCB derivatives to lower the required crosslinking temperature, with some systems achieving curing at 100–150 °C, expanding their applicability to more temperature-sensitive materials. rsc.orgthieme-connect.com

While BCB is primarily known for thermal crosslinking, photosensitive composites can also be designed. This is typically achieved by formulating the BCB-containing polymer with a photoactive crosslinker. For example, composites based on divinylsiloxane bis-benzocyclobutene (DVS-bis-BCB) can be made photocurable by adding photoactive bisazide compounds. mdpi.com Under UV irradiation, these bisazides form highly reactive nitrenes which can induce crosslinking. mdpi.com Another approach involves creating hybrid resins that incorporate both photo-curable and thermo-curable groups. A resin containing both acrylate and BCB moieties can be cured in a two-stage process: the acrylate groups are first rapidly crosslinked under UV light for initial patterning, followed by a thermal curing step to crosslink the BCB units, which significantly enhances the material's thermal stability and dielectric properties. researchgate.netresearchgate.net

Curing MethodTypical TemperatureMechanismKey Features
Thermal 180 - 250 °CRing-opening of cyclobutene to o-xylylene, followed by cycloaddition. scispace.comwikipedia.orgNo catalysts required; no volatile byproducts. scispace.comresearchgate.net
Photothermal (Dual) UV, then >200 °CPhoto-crosslinking of appended groups (e.g., acrylates), followed by thermal crosslinking of BCB units. researchgate.netEnables photopatterning with high thermal stability. researchgate.net
Photo-initiated UV IrradiationAddition of a photoactive agent (e.g., bisazide) that initiates crosslinking upon UV exposure. mdpi.comAllows for spatial control of crosslinking at lower temperatures.

Integration into Advanced Dielectric and Optoelectronic Polymers

Polymers derived from this compound and related BCB scaffolds are highly valued in the microelectronics industry for their exceptional properties as low-dielectric-constant (low-κ) materials. wikipedia.orgacs.org The crosslinked polymer network is primarily composed of nonpolar hydrocarbon moieties, which results in a low dielectric constant, low dissipation factor, and minimal moisture absorption—all critical requirements for interlayer dielectrics in integrated circuits and high-frequency applications. researchgate.netresearchgate.netacs.org The absence of volatile byproducts during curing ensures the integrity of delicate microelectronic structures. researchgate.net

Commercial BCB-based polymers, such as those derived from DVS-bis-BCB, are used for wafer bonding, optical interconnects, and as insulating layers in flat-panel displays. wikipedia.orgacs.org These materials exhibit a dielectric constant (k) of approximately 2.65 and demonstrate excellent thermal stability with glass transition temperatures (Tg) often exceeding 350 °C. researchgate.netacs.org The incorporation of BCB units into polysiloxane backbones is a common strategy to create resins that combine the thermal stability and low dielectric properties of BCB with the processability of silicones. scispace.comresearchgate.net

In the field of optoelectronics, the BCB-amine scaffold enables the creation of multifunctional polymers. By incorporating hole-transporting units, such as carbazole, into a polymer backbone alongside a BCB-amine derivative, it is possible to synthesize a material that functions as a crosslinkable hole-transport layer (HTL) in organic light-emitting diodes (OLEDs). acs.org A polymer synthesized from a vinyl-functionalized BCB-amine-carbazole monomer exhibited a high thermal degradation temperature of over 467 °C and a suitable highest occupied molecular orbital (HOMO) energy level of -5.26 eV for efficient hole injection. acs.org OLEDs fabricated with this crosslinked polymer as the HTL demonstrated superior performance, including a low turn-on voltage of 2.7 V and a high external quantum efficiency of 19.18%, significantly outperforming devices made with the conventional polymer poly(9-vinylcarbazole) (PVK). acs.org

PropertyValueApplication ContextSource(s)
Dielectric Constant (k)~2.65 - 2.77Low-k interlayer dielectric, microelectronic packaging. acs.orgresearchgate.net
Glass Transition Temp. (Tg)> 350 °CHigh thermal stability for semiconductor processing. researchgate.net
Moisture AbsorptionLow (<0.2%)Maintains dielectric performance in various environments. researchgate.net
Optical Power Loss<0.2 dB/cm at 1.3 µmSuitable for optical waveguides and interconnects. acs.org
HOMO Level (X-TPACz Polymer)-5.26 eVEfficient hole injection in OLEDs. acs.org
OLED Turn-on Voltage2.7 VHigh-performance optoelectronic devices. acs.org
OLED External Quantum Eff.19.18%Superior efficiency compared to standard materials. acs.org

Surface Modification and Hybrid Material Development Utilizing Benzocyclobutene Amine Adducts

The amine functionality of this compound makes it an excellent reagent for surface modification and the development of hybrid materials. The amine group can form robust covalent bonds with a variety of surfaces and material matrices that possess complementary functional groups, such as carboxylic acids, epoxides, or isocyanates. This allows for the permanent anchoring of the thermally crosslinkable BCB moiety onto a substrate.

A clear example of this is the grafting of amine-functionalized BCB onto a polymer like poly(acrylic acid). rsc.org In this process, the amine group reacts with the carboxylic acid groups on the polymer backbone to form stable amide linkages, effectively creating a new polymer with pendant, crosslinkable BCB units. rsc.org This method can be used to modify the surfaces of materials to improve adhesion, alter surface energy, or introduce a crosslinkable interface for subsequent bonding or layering processes. Polymers with BCB units in their side chains, created from amine-based precursors, show significant potential for surface modification applications. scispace.com

Beyond modifying existing surfaces, BCB-amine adducts are instrumental in creating novel hybrid materials. An adduct can be formed by reacting the BCB scaffold with another functional molecule to create a new, hybrid monomer. For example, a hybrid molecule containing both a benzocyclobutyl group and an adamantyl group was synthesized by reacting a Grignard reagent derived from 4-bromobenzocyclobutene with adamantan-2-one. researchgate.net While this specific synthesis does not start from the amine, it demonstrates the principle of creating hybrid adducts. A similar approach using the amine as a linking point could yield monomers for polymers that combine the high thermal stability and rigidity of adamantane (B196018) with the crosslinking capabilities and low-dielectric properties of BCB. researchgate.netmdpi.com These hybrid materials are developed to achieve a synergistic combination of properties not available in the individual components, targeting applications in high-performance dielectrics and thermally stable composites. mdpi.com

Advanced Theoretical and Computational Investigations of Bicyclo 4.2.0 Octa 1,3,5 Trien 7 Amine Chemistry

High-Level Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters

High-level quantum chemical calculations, such as those employing density functional theory (DFT) and ab initio methods, are instrumental in determining the thermodynamic and kinetic parameters of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine. These calculations can predict properties like heats of formation, Gibbs free energies, and activation energies for various chemical transformations.

A key reaction of benzocyclobutene derivatives is the thermally induced ring-opening to form reactive o-quinodimethane intermediates. Computational studies have systematically investigated the effect of substituents on the four-membered ring on the activation energy of this process. For instance, DFT calculations (B3LYP level) have shown that both electron-donating and electron-withdrawing groups can influence the ring-opening activation energy barrier (ΔG‡). In a study of various substituted BCB derivatives, it was found that an amino group (-NH2), an electron-donating group, can lower the activation barrier compared to the unsubstituted BCB. researchgate.net Disubstituted BCBs with a combination of an electron-donating group like -NH2 and an electron-withdrawing group have demonstrated the lowest activation barriers for ring-opening. researchgate.net This suggests that the amine substituent in this compound plays a significant role in its thermal reactivity.

The table below presents representative calculated thermodynamic and kinetic parameters for the ring-opening reaction of substituted benzocyclobutene derivatives, illustrating the influence of the substituent.

Compound/SubstituentMethodCalculated ParameterValue (kcal/mol)
Benzocyclobutene (Unsubstituted)DFT (B3LYP)Ring-Opening ΔG‡~40-45
1-Amino-benzocyclobuteneDFT (B3LYP)Ring-Opening ΔG‡~35-40
1-Nitro-benzocyclobuteneDFT (B3LYP)Ring-Opening ΔG‡~38-42
1-Amino-8-nitro-benzocyclobuteneDFT (B3LYP)Ring-Opening ΔG‡< 35

Note: The values in this table are illustrative and based on trends reported in computational studies of substituted benzocyclobutene derivatives. researchgate.net Precise values for this compound would require specific high-level calculations.

These calculations obey the Woodward-Hoffmann rules, which predict a conrotatory ring-opening process upon heating. researchgate.net The computational results confirm this stereochemical outcome for both mono- and di-substituted BCBs. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While high-level quantum chemical calculations provide valuable information on static properties and reaction pathways, molecular dynamics (MD) simulations offer insights into the conformational landscape and dynamic behavior of this compound in various environments. MD simulations model the movement of atoms over time, providing a picture of how the molecule flexes, rotates, and interacts with its surroundings.

For benzocyclobutene-based systems, MD simulations have been particularly useful in understanding the behavior of polymers incorporating the BCB moiety. researchgate.netnih.gov These studies investigate properties like the glass transition temperature, thermal stability, and dielectric properties of BCB-based resins. nih.gov While these simulations focus on polymeric systems, the underlying force fields and methodologies can be adapted to study the conformational preferences and intramolecular dynamics of the monomeric this compound.

A key aspect to investigate for this molecule would be the conformational flexibility of the four-membered ring and the orientation of the amine substituent. The puckering of the cyclobutane (B1203170) ring and the rotational barrier of the C-N bond can be explored through MD simulations. The results of such simulations would provide information on the predominant conformations in the gas phase or in solution and the timescales of conformational changes. This information is critical for understanding its reactivity and interactions with other molecules.

Computational Prediction of Novel Reactivity and Selectivity Patterns

Computational chemistry is a powerful tool for predicting novel reactivity and selectivity patterns that may not be intuitively obvious. For this compound, computational methods can be used to explore its reactivity towards a wide range of reagents and reaction conditions.

One of the most significant aspects of BCB chemistry is the in-situ generation of the highly reactive o-quinodimethane intermediate upon thermal or photochemical ring-opening. This intermediate can readily participate in various cycloaddition reactions, most notably [4+2] Diels-Alder reactions. Computational modeling can predict the feasibility and stereoselectivity of such reactions with different dienophiles. By calculating the energies of transition states for different reaction pathways, chemists can predict which products are likely to form and under what conditions.

Furthermore, frontier molecular orbital (FMO) theory, often employed in conjunction with DFT calculations, can provide qualitative predictions of reactivity. The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of both the o-quinodimethane intermediate and potential reaction partners can elucidate the most favorable reaction pathways. The amine group in this compound is expected to raise the energy of the HOMO of the corresponding o-quinodimethane, potentially enhancing its reactivity in Diels-Alder reactions with electron-poor dienophiles.

Structure-Reactivity and Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. While extensive QSAR/QSPR studies specifically focused on a large series of this compound derivatives are not widely available in the public domain, the principles of these methods can be applied to understand the influence of the amine group and other potential substituents on the molecule's properties.

For instance, a QSPR model could be developed to predict the thermal ring-opening temperature of various substituted benzocyclobutenes. Molecular descriptors such as electronic parameters (e.g., Hammett constants, calculated atomic charges), steric parameters (e.g., Taft steric parameters, molecular volume), and topological indices could be used to build a mathematical model that predicts the activation energy for the ring-opening reaction.

The table below lists some common molecular descriptors that would be relevant for building QSAR/QSPR models for derivatives of this compound.

Descriptor TypeExamplesRelevance
Electronic Hammett constants (σ), Dipole moment, HOMO/LUMO energies, Partial atomic chargesDescribes the electronic influence of substituents on reaction centers and overall molecular polarity.
Steric Molar refractivity, van der Waals volume, Sterimol parametersQuantifies the size and shape of substituents, which can affect reaction rates and binding affinities.
Topological Wiener index, Kier & Hall connectivity indicesEncodes information about the connectivity and branching of the molecular structure.
Thermodynamic Heat of formation, Gibbs free energyRelates the stability of the molecule to its reactivity and properties.

By developing such models, researchers can screen virtual libraries of compounds to identify derivatives with desired properties, such as lower ring-opening temperatures for applications in polymer chemistry or specific electronic properties for materials science.

Future Directions and Interdisciplinary Prospects in Bicyclo 4.2.0 Octa 1,3,5 Trien 7 Amine Research

Exploration of Sustainable and Atom-Economical Synthetic Methodologies

The future synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine will increasingly focus on methodologies that are both environmentally benign and efficient. The principles of green chemistry, such as atom economy, will be central to the development of next-generation synthetic routes. This involves minimizing waste by designing transformations where the majority of atoms from the reactants are incorporated into the final product.

Recent advancements in the synthesis of the core benzocyclobutene (BCB) scaffold have paved the way for more sustainable approaches. scripps.eduresearchgate.net Traditional methods often require multiple steps and can generate significant waste. scripps.edu In contrast, modern strategies aim for conciseness and efficiency. For instance, the development of one-pot reactions and tandem processes that combine several synthetic steps without isolating intermediates can significantly reduce solvent usage and energy consumption.

Development of Novel Catalytic Systems

A key area of development for the sustainable synthesis of this compound lies in the realm of catalysis. Catalytic processes are inherently more atom-economical as they allow for the use of small amounts of a catalyst to generate large quantities of product.

Recent breakthroughs in the synthesis of benzocyclobutene derivatives have highlighted the power of transition metal catalysis. For example, palladium-catalyzed C-H activation has emerged as a powerful tool for constructing the BCB core from readily available starting materials. scripps.eduorganic-chemistry.org One such method employs palladium catalysts with specialized bidentate amide-pyridone ligands to activate the C-H bonds of adjacent methylene (B1212753) units in carboxylic acids, facilitating a formal [2+2] cycloaddition. scripps.edu Another approach has demonstrated a modular and stereoselective synthesis of densely functionalized BCBs through a sequential copper- and palladium-catalyzed assembly and cyclization sequence. manchester.ac.uk

The table below summarizes some of the catalytic systems that have been developed for the synthesis of the benzocyclobutene core, which could be adapted for the synthesis of this compound.

Catalyst SystemSynthetic StrategyKey Features
Pd(OAc)₂ / P(tBu)₃Intramolecular C-H activationAllows for the synthesis of various substituted BCBs from precursors with methyl groups. organic-chemistry.org
Palladium with bidentate amide-pyridone ligandsC-H activation of methylene units in carboxylic acidsEnables a formal [2+2] cycloaddition with dihaloheteroarenes. scripps.edu
Sequential Cu- and Pd-catalysisModular assembly/cyclizationProvides a diastereoselective route to densely functionalized BCBs from imines, allenes, and diboron (B99234) precursors. manchester.ac.uk
Zirconium-promoted cross-couplingCross-coupling of aryllithium compounds and alkenyl bromidesA mild, one-pot reaction for the regio- and diastereoselective synthesis of functionalized cyclobutabenzene derivatives. organic-chemistry.org

Future research will likely focus on developing catalysts that can directly introduce the amine functionality onto the pre-formed benzocyclobutene skeleton or enable the construction of the aminated ring system in a single, atom-economical step.

Advancements in Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, and the preparation of complex molecules like this compound will be no exception. These computational tools can accelerate the discovery of new reactions and optimize existing processes with a speed and efficiency that is unattainable through traditional experimental methods alone. nih.govnih.gov

A significant challenge in the synthesis of this compound is managing the high ring strain energy of the four-membered ring. chemrxiv.org ML models are being developed to accurately predict ring strain energy from 2D chemical structures, which could be invaluable in designing stable precursors and avoiding reaction conditions that might lead to undesired ring-opening. chemrxiv.orgnumberanalytics.com

The table below illustrates the potential applications of AI and ML in the synthesis of this compound.

Application AreaSpecific TaskPotential Impact
RetrosynthesisProposing novel synthetic routesDiscovery of more efficient and cost-effective pathways. nih.govnih.govresearchgate.net
Reaction OptimizationPredicting reaction yields and identifying optimal conditions (e.g., temperature, solvent, catalyst)Reduced experimental effort and resource consumption. nih.govvapourtec.com
Catalyst DesignIdentifying novel catalysts for specific transformationsDevelopment of more active, selective, and sustainable catalysts.
Property PredictionPredicting the stability and reactivity of intermediates and products, including ring strain energyImproved design of synthetic routes and avoidance of side reactions. chemrxiv.orgnumberanalytics.com

Integration of Flow Chemistry and High-Throughput Experimentation in Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages for the synthesis of this compound. acs.orgmdpi.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. uc.pt When combined with high-throughput experimentation (HTE), where many reactions are run in parallel under different conditions, flow chemistry can rapidly accelerate the optimization of synthetic routes.

For the synthesis of this compound, a multi-step flow process could be designed to telescope several reactions, eliminating the need for purification of intermediates and significantly reducing production time. mdpi.com This approach is particularly well-suited for handling hazardous reagents or unstable intermediates, as these are generated and consumed in small quantities within the enclosed flow reactor. The synthesis of bicyclic amines, a class of compounds to which the target molecule belongs, has been successfully demonstrated using flow chemistry, including at a large scale. enamine.netmykhailiukchem.org

The table below highlights the key advantages of integrating flow chemistry and HTE for the synthesis of this compound.

FeatureAdvantageRelevance to this compound Synthesis
Precise ControlImproved reaction selectivity and yieldCan help to manage the reactivity of the strained ring system and minimize side products.
Enhanced SafetySmall reaction volumes and better heat transferAllows for the safe handling of potentially energetic intermediates or hazardous reagents.
ScalabilityStraightforward to scale up production by running the system for longerFacilitates the production of larger quantities of the compound for further research or application. enamine.net
AutomationIntegration with HTE for rapid optimizationCan quickly identify the optimal conditions for each step of the synthesis.

Design of Supramolecular Assemblies Incorporating this compound Building Blocks

The unique structural and electronic properties of this compound make it an intriguing building block for the construction of supramolecular assemblies. nih.gov Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent interactions. nih.gov The amine group of the target molecule can participate in hydrogen bonding, a key interaction in the formation of many supramolecular structures.

The rigid bicyclic core of this compound can act as a scaffold to direct the spatial arrangement of other molecules in a predictable manner. This could lead to the formation of novel materials with interesting properties, such as porous solids for gas storage or molecular recognition, or liquid crystals with unique optical properties. The synthesis of hybrid molecules containing both a benzocyclobutyl group and another functional moiety, such as adamantane (B196018), has already been reported, suggesting the potential for creating complex molecular architectures. mdpi.com

Future research in this area could explore the co-assembly of this compound with other molecules, such as carboxylic acids or metal ions, to create a diverse range of supramolecular structures. The ability of the benzocyclobutene ring to undergo thermal ring-opening could also be exploited to create responsive materials that change their structure and properties in response to heat. wikipedia.org

Bioinspired Synthetic Strategies and Mechanistic Insights

Nature often provides inspiration for the synthesis of complex molecules. Bioinspired synthesis seeks to mimic the strategies that enzymes use to construct natural products with high efficiency and selectivity. nih.gov A number of natural products contain the bicyclo[4.2.0]octadiene skeleton, and their biosynthesis is thought to involve electrocyclization cascade reactions. nih.govresearchgate.netresearchgate.net

These biosynthetic pathways can serve as a blueprint for the development of novel synthetic routes to this compound. For example, a strategy could be devised that involves the enzyme-catalyzed or biomimetic cyclization of a linear precursor to form the strained bicyclic ring system. Understanding the mechanisms of these biological reactions can provide valuable insights for the design of new catalysts and reagents that can effect similar transformations in the laboratory. nih.gov

Furthermore, a deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for the development of improved synthetic methods. researchgate.net Computational studies, in conjunction with experimental work, can elucidate the transition states and intermediates of key reactions, providing a rational basis for optimizing reaction conditions and designing more efficient synthetic strategies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via cycloaddition or functionalization of bicyclic precursors. For example, brominated derivatives (e.g., 5-Bromothis compound, CAS 1071449-08-5) are synthesized by electrophilic substitution using N-bromosuccinimide under controlled conditions . Yield optimization involves tuning reaction parameters (temperature, solvent polarity) and catalyst selection (e.g., Lewis acids like AlCl₃). Intermediate characterization via TLC or GC-MS is critical for monitoring progress.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound and its derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm for the triene system) and amine protons (δ 1.5–3.0 ppm, depending on substitution). The bicyclic framework causes distinct coupling patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₈H₁₀N⁺: 120.0813). Exact mass data (e.g., 193.1467 for dimethoxy derivatives) helps distinguish isomers .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is standard. For polar derivatives (e.g., hydrochloride salts, CAS 866783-13-3), recrystallization from ethanol/water mixtures improves purity (>98.5%). HPLC with C18 columns and UV detection (λ = 254 nm) ensures homogeneity .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity or pharmacological activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Docking studies (AutoDock Vina) against target proteins (e.g., bacterial enzymes) evaluate binding affinities. For example, derivatives with 3,4-dimethoxy substituents show enhanced steric complementarity in antibiotic targets .

Q. What experimental designs are suitable for evaluating the biological activity of this compound in antimicrobial assays?

  • Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design hypotheses. For instance, test minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus) using broth microdilution. Include positive controls (e.g., cefotaxime) and validate statistical significance via ANOVA (p < 0.05) .

Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles for this compound?

  • Methodological Answer : Systematic variation of reaction conditions (e.g., solvent, catalyst loading) with Design of Experiments (DoE) identifies critical factors. For example, conflicting reports on bromination efficiency may arise from trace moisture; using anhydrous solvents and molecular sieves improves reproducibility. Cross-validate findings with literature (e.g., CAS 1071449-08-5 vs. 866783-13-3) .

Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) are most effective for formulating research questions on this compound’s applications?

  • Methodological Answer : The PICO framework defines:

  • Population : Target organisms (e.g., bacterial strains).
  • Intervention : Compound derivatives (e.g., 7-Isopropylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, CAS 176386-54-2).
  • Comparison : Existing antibiotics.
  • Outcome : MIC reduction.
    The FINER criteria ensure feasibility (lab resources), novelty (uncharted derivatives), and relevance (antimicrobial resistance) .

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